

Application Notes and Protocols for (R)-Birabresib in Solid Tumor Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Birabresib, also known as OTX015 or MK-8628, is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1][2] These proteins are epigenetic readers that play a critical role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to chromatin, thereby activating the expression of key oncogenes, most notably c-MYC.[3][4] **(R)-Birabresib** competitively binds to the acetyl-lysine binding pockets of BET proteins, disrupting their ability to interact with chromatin and leading to the downregulation of c-MYC and other pro-proliferative genes.[2] This mechanism of action has demonstrated therapeutic potential in various solid tumors, particularly those dependent on MYC-driven proliferation.

These application notes provide a comprehensive overview of the preclinical application of **(R)**-**Birabresib** in solid tumor models, including detailed protocols for in vitro and in vivo studies, and a summary of its efficacy.

Data Presentation In Vitro Efficacy of (R)-Birabresib

The anti-proliferative activity of **(R)-Birabresib** has been evaluated across a range of solid tumor cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50)



values are summarized below.

| Cell Line | Cancer Type | IC50 / GI50 (nM) | Assay Type |
|------------------------------------|-------------------------------|---|--------------------|
| Ту82 | NUT Midline Carcinoma | Not Specified | Not Specified |
| A549 | Non-Small Cell Lung Cancer | > 6000 | Cell Proliferation |
| Various Human Cancer Cell Lines | Various | 60 - 200 (GI50) | WST-8 Assay |
| General | General | 92 - 112 (IC50 for BRD2/3/4 binding) | Cell-free assay |

Note: Data is compiled from multiple preclinical studies. Assay conditions and incubation times may vary between studies.

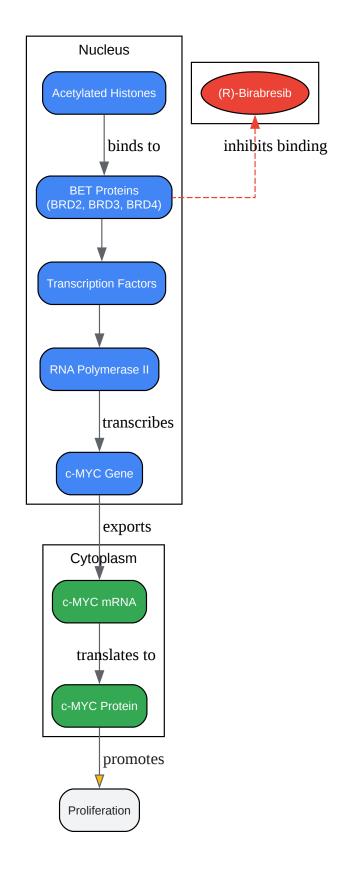
In Vivo Efficacy of (R)-Birabresib in a Xenograft Model

The anti-tumor activity of **(R)-Birabresib** has been demonstrated in a preclinical xenograft model of NUT midline carcinoma.

| Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%) |
|--|------------------------------|-----------------------------|
| Ty82 BRD-NUT midline carcinoma xenografts in nude mice | 100 mg/kg, once daily (p.o.) | 79 |
| Ty82 BRD-NUT midline carcinoma xenografts in nude mice | 10 mg/kg, twice daily (p.o.) | 61 |

Signaling Pathway and Experimental Workflows BET Signaling Pathway Inhibition by (R)-Birabresib



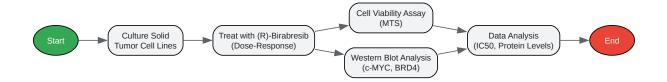


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Caption: Mechanism of **(R)**-**Birabresib** in inhibiting the BET signaling pathway.



Experimental Workflow for In Vitro Studies

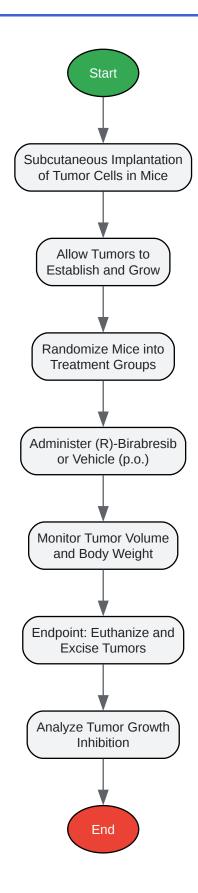


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Caption: A typical experimental workflow for in vitro evaluation of (R)-Birabresib.

Experimental Workflow for In Vivo Studies





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Caption: A standard workflow for an in vivo xenograft study with **(R)-Birabresib**.



Experimental Protocols Cell Viability Assay (MTS Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of **(R)-Birabresib** in solid tumor cell lines.

Materials:

- Solid tumor cell line of interest (e.g., Ty82 for NUT midline carcinoma)
- Complete cell culture medium
- (R)-Birabresib stock solution (e.g., 10 mM in DMSO)
- 96-well clear-bottom cell culture plates
- MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
- Microplate reader capable of measuring absorbance at 490 nm

Procedure:

- Cell Seeding:
 - Trypsinize and count cells.
 - Seed 5,000-10,000 cells per well in 100 μL of complete medium into a 96-well plate.
 - Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of (R)-Birabresib in complete medium. A suggested starting concentration range is 1 nM to 10 μM.
 - Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.



- Carefully remove the medium from the wells and add 100 μL of the diluted (R)-Birabresib
 or vehicle control.
- Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[5]
- MTS Reagent Addition and Measurement:
 - Add 20 μL of MTS reagent to each well.[6][7]
 - Incubate for 1-4 hours at 37°C.[6][7] The incubation time may need to be optimized for each cell line.
 - Measure the absorbance at 490 nm using a microplate reader. [6][8]
- Data Analysis:
 - Subtract the background absorbance (media only wells).
 - Calculate cell viability as a percentage of the vehicle control.
 - Plot a dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Western Blot Analysis for c-MYC and BRD4 Downregulation

Objective: To assess the effect of (R)-Birabresib on the protein levels of c-MYC and BRD4.

Materials:

- · Solid tumor cell line
- (R)-Birabresib
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer



- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-c-MYC, anti-BRD4, anti-β-actin or anti-GAPDH (loading control)
- HRP-conjugated secondary antibodies
- ECL substrate and chemiluminescence imaging system

Procedure:

- Cell Treatment and Lysis:
 - Seed cells in 6-well plates and grow to 70-80% confluency.
 - Treat cells with (R)-Birabresib at concentrations around the IC50 value (e.g., 0.5x, 1x, 2x IC50) for 24-48 hours. Include a vehicle control.
 - After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
 - Quantify protein concentration using a BCA assay.[10]
- SDS-PAGE and Protein Transfer:
 - Denature 20-30 μg of protein per sample by boiling in Laemmli buffer.
 - Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[10]
- Immunoblotting:
 - Block the membrane for 1 hour at room temperature in blocking buffer.[11]
 - Incubate the membrane with primary antibodies (e.g., anti-c-MYC 1:1000, anti-BRD4 1:1000, anti-β-actin 1:5000) overnight at 4°C.[11][12]
 - Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[11]



- Wash the membrane again with TBST.
- · Detection and Analysis:
 - Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[9]
 - Quantify band intensities and normalize to the loading control to determine the relative protein expression levels.

In Vivo Xenograft Study in a Solid Tumor Model

Objective: To evaluate the anti-tumor efficacy of **(R)-Birabresib** in a solid tumor xenograft model.

Materials:

- Immunocompromised mice (e.g., athymic nude or NOD-SCID)
- Solid tumor cell line (e.g., Ty82)
- Matrigel (optional)
- (R)-Birabresib
- Vehicle for oral administration (e.g., 0.5% methylcellulose)
- Calipers for tumor measurement

Procedure:

- Tumor Cell Implantation:
 - Resuspend tumor cells in sterile PBS or a mixture of PBS and Matrigel.
 - Subcutaneously inject 5-10 x 10⁶ cells into the flank of each mouse.
- Tumor Growth and Randomization:



- Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
- Randomize mice into treatment and control groups (n=8-10 mice per group).
- Drug Administration:
 - Prepare a formulation of (R)-Birabresib in the vehicle for oral gavage.
 - Administer (R)-Birabresib at the desired dose (e.g., 10-100 mg/kg) and schedule (e.g., once or twice daily).[13]
 - Administer the vehicle alone to the control group.
- Monitoring:
 - Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
 - Monitor the body weight of the mice as an indicator of toxicity.
- Endpoint and Analysis:
 - Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
 - At the end of the study, euthanize the mice and excise the tumors.
 - Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. All animal studies should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

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